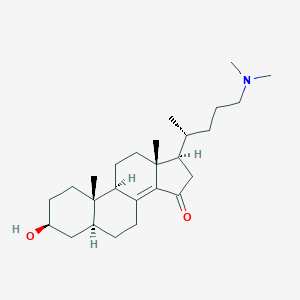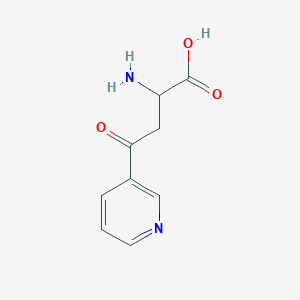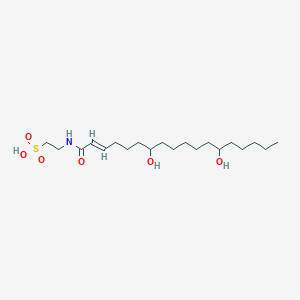![molecular formula C21H24ClN3O2 B237768 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MLN8054 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the inhibition of Aurora A kinase activity. Aurora A kinase is a protein kinase that plays a critical role in cell division by regulating the formation and function of the mitotic spindle. Inhibition of Aurora A kinase activity can lead to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide are primarily related to its inhibition of Aurora A kinase activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells and can inhibit tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for Aurora A kinase. This compound has been shown to be highly selective for Aurora A kinase and does not significantly inhibit the activity of other kinases. However, one limitation of using this compound is its potential toxicity, as inhibition of Aurora A kinase activity can lead to defects in mitotic spindle formation and chromosome alignment, which can be detrimental to normal cells.
Future Directions
There are several future directions for the study of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the combination of this compound with other cancer therapies to enhance its efficacy. Additionally, the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases, could be explored.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves a multi-step process that requires specific reagents and conditions. The process starts with the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. This compound is then further reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base to yield 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide.
Scientific Research Applications
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Aurora A kinase, which is a protein kinase that plays a critical role in cell division. Inhibition of Aurora A kinase activity can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy.
properties
Product Name |
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C21H24ClN3O2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-chloro-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23-20(26)16-7-3-4-8-17(16)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
InChI Key |
TYRPKTPJPCZDKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)